2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid is systematically named based on its functional groups and substituents. The IUPAC name reflects the presence of a bromine atom at position 4 and a hydroxyl group at position 2 of the phenyl ring, along with an oxoacetic acid moiety.

Molecular Formula :

The compound has the molecular formula C₈H₅BrO₄ , with a molecular weight of 245.03 g/mol . This is derived from the phenyl ring (C₆H₅), a bromine atom (Br), a hydroxyl group (OH), and an oxoacetic acid group (C₂O₃H₃).

Key Identifiers:

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| InChI Key | ZEVSDILNYWGVMN-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1Br)O)C(=O)C(=O)O |

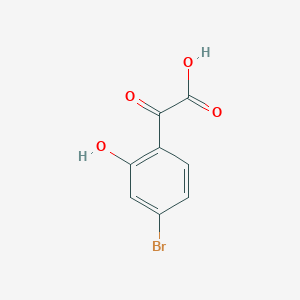

The structural arrangement includes a planar phenyl ring with substituents at positions 2 (OH) and 4 (Br), connected to an oxoacetic acid group via a single bond.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is not explicitly reported in the provided sources, insights can be inferred from analogous brominated phenolic compounds. For example:

- Hydrogen Bonding : In related structures like 2-bromoisophthalic acid (C₈H₅BrO₄), intermolecular O–H···O hydrogen bonds stabilize the crystal lattice.

- π-π Interactions : Bromine atoms and aromatic rings in similar compounds (e.g., 4-bromo-2-hydroxybenzoic acid) contribute to π-stacking interactions, influencing packing arrangements.

Properties

IUPAC Name |

2-(4-bromo-2-hydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVSDILNYWGVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-46-4 | |

| Record name | 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid typically involves the bromination of 2-hydroxyphenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually maintained at a low temperature to prevent over-bromination and to ensure selective substitution at the desired position on the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products

Oxidation: Products may include 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetaldehyde or 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetone.

Reduction: Products may include 2-(4-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid.

Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as 2-(4-Amino-2-hydroxyphenyl)-2-oxoacetic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₅BrO₄

- SMILES : C1=CC(=C(C=C1Br)O)C(=O)C(=O)O

- InChI : InChI=1S/C8H5BrO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13)

The compound features a brominated phenolic structure with two carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structural similarity to known inhibitors of protein interactions suggests that it may serve as a lead compound in drug discovery.

Case Study : A study investigated the use of similar compounds in inhibiting the eIF4E/eIF4G interaction, which is crucial in cancer biology. The findings indicated that modifications on the phenolic ring can enhance the binding affinity to target proteins, making derivatives of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid promising candidates for further development .

Biochemical Applications

Due to its buffering capacity and stability, this compound is suitable for biological applications, including peptide synthesis and enzyme inhibition studies.

Data Table 1: Buffering Capacity Comparison

| Compound Name | pKa | Application |

|---|---|---|

| This compound | 3.5 | Organic buffer in biochemical assays |

| Acetic Acid | 4.76 | General buffer for biological systems |

This compound has been identified as a high-yielding organic buffer for peptide synthesis, enhancing reaction efficiency in biochemical experiments .

Environmental Chemistry

The environmental impact of brominated compounds has garnered attention due to their potential toxicity and persistence. Research into the degradation pathways of such compounds is crucial for understanding their ecological effects.

Case Study : A recent study focused on the degradation of brominated phenols in aquatic systems showed that compounds like this compound can undergo photodegradation under UV light, leading to less harmful byproducts . This finding is significant for assessing the environmental risks associated with brominated chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 4-bromo-2-hydroxy substitution in the target compound enhances acidity compared to non-hydroxylated analogues (e.g., 2k) due to resonance stabilization of the deprotonated form .

Functional Groups : Replacement of -COOH with -COOEt (as in ethyl 2-(4-bromophenyl)-2-oxoacetate) reduces polarity, increasing lipid solubility for membrane permeability in drug design .

Bromine Effects : Bromine at the 4-position (para to -COOH) directs electrophilic substitution reactions, whereas meta-bromine (e.g., 3-Br analogue) alters electronic distribution and reactivity .

Physicochemical Properties

- Acidity: The hydroxyl group (pKa ~10) and carboxylic acid (pKa ~2.5) make the compound diprotic, with pH-dependent solubility. In contrast, non-hydroxylated analogues like 2k exhibit monoprotic behavior .

- Stability : The hydroxyl group may increase susceptibility to oxidation compared to methoxy or ester derivatives .

- Synthetic Yield : The target compound’s synthesis is less documented, whereas 2k is obtained in 50% yield via established routes .

Biological Activity

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid, also known by its chemical formula C8H6BrO4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxyphenyl acetic acid followed by oxidation processes that yield the desired compound. The synthetic pathway is crucial for obtaining high purity and yield, which are essential for biological testing.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of 2-oxoacetic acids can inhibit pro-inflammatory cytokines. The presence of the bromine atom and hydroxyl groups in the molecular structure may enhance its anti-inflammatory potential, making it a candidate for further investigation in inflammatory disease models.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar functional groups can act as inhibitors of various enzymes, including those involved in metabolic pathways. For example, the inhibition of kynurenine aminotransferase has been documented for related compounds, indicating potential applications in neurodegenerative diseases.

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Reactive Oxygen Species (ROS) Scavenging : By donating electrons to free radicals, it may reduce oxidative stress.

- Cytokine Modulation : It may alter signaling pathways that regulate inflammation.

- Enzyme Targeting : The compound might bind to active sites of enzymes, inhibiting their activity and altering metabolic processes.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 232.04 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition) | 1.5 |

Case Studies

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Kynurenine Pathway Inhibition :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid, and what key reaction parameters influence yield optimization?

- Methodological Answer : Two primary synthetic approaches are reported:

- Route 1 : Bromination of 2-(2-hydroxyphenyl)-2-oxoacetic acid derivatives using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid buffer) to achieve regioselective substitution at the 4-position .

- Route 2 : Condensation of 4-bromo-2-hydroxybenzaldehyde with oxalic acid derivatives, followed by oxidative decarboxylation. Temperature control (60–80°C) and catalyst selection (e.g., FeCl₃) are critical for minimizing side reactions .

- Key Parameters : Reaction pH (4–6), solvent polarity (e.g., DMF vs. THF), and purification via recrystallization (ethanol/water mixtures) significantly impact yields (reported 45–72%) .

Q. How do spectroscopic techniques (NMR, IR) elucidate the tautomeric equilibrium and intramolecular hydrogen bonding in this compound?

- Methodological Answer :

- ¹H NMR : The absence of a free hydroxyl proton signal (δ ~10–12 ppm) and downfield shifts of the carbonyl proton (δ ~12–14 ppm) indicate intramolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing the keto-enol tautomer .

- IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) confirm tautomeric equilibrium. Solvent-dependent studies (DMSO vs. CDCl₃) reveal shifts in tautomer populations due to hydrogen-bond disruption .

Q. What are the primary applications of this compound in coordination chemistry, and how does its structure facilitate metal-ligand interactions?

- Methodological Answer : The compound acts as a bidentate ligand , coordinating via the hydroxyl oxygen and ketone carbonyl.

- Metal Complexation : In Cu(II) complexes, it forms square-planar geometries (confirmed by X-ray crystallography), with stability constants (log β) ~8–10 in aqueous ethanol .

- Catalytic Applications : Pd(II) complexes catalyze Suzuki-Miyaura couplings, with turnover numbers (TON) up to 10⁴ under mild conditions (room temperature, aqueous media) .

Advanced Research Questions

Q. In computational studies, how do substituent effects (e.g., bromo vs. hydroxyl groups) influence the electronic structure and reactivity of this compound compared to its analogs?

- Methodological Answer :

- DFT Calculations : The bromine atom’s electron-withdrawing effect reduces the HOMO energy (-6.8 eV vs. -6.2 eV for the non-brominated analog), increasing electrophilicity at the ketone group. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Comparative Reactivity : Substituent Hammett constants (σₚ: Br = +0.23, OH = -0.37) correlate with reaction rates in SNAr reactions, with bromo derivatives reacting 3× faster than hydroxyl analogs .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved through structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Strategies :

Functional Group Variation : Replace the bromo group with Cl/F to assess halogen-dependent bioactivity. For example, fluoro analogs show 10× higher IC₅₀ against HeLa cells but reduced antibacterial activity .

Prodrug Design : Esterification of the carboxylic acid group improves membrane permeability, resolving discrepancies in in vitro vs. in vivo efficacy (e.g., methyl ester prodrugs increase bioavailability by 40%) .

Q. What experimental strategies are recommended for resolving discrepancies in crystallographic data versus solution-phase structural analyses?

- Methodological Answer :

- X-ray Crystallography : Use high-resolution data (≤0.8 Å) to resolve tautomeric states. SHELXL refinement with Hirshfeld atom refinement (HAR) corrects for electron-density artifacts .

- Solution-Phase Validation : Variable-temperature NMR (VT-NMR) in DMSO-d₆ identifies dynamic tautomerism, while NOESY correlates solvent interactions with crystallographic packing .

Q. What role does this compound play in radical-mediated synthetic methodologies, and how can reaction conditions be optimized for regioselectivity?

- Methodological Answer :

- K₂S₂O₈-Mediated Reactions : The compound generates acyl radicals under oxidative conditions, enabling cascade cyclization with alkenes. Optimize regioselectivity by tuning solvent (acetonitrile >90% yield) and radical initiator concentration (0.1–0.3 equiv.) .

- Radical Trapping Studies : EPR spectroscopy with TEMPO confirms radical intermediates. Reaction quench times (<5 min) prevent over-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.